molecular formula C16H14ClN3O2 B2443899 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide CAS No. 1396557-92-8

2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

Cat. No.: B2443899
CAS No.: 1396557-92-8
M. Wt: 315.76
InChI Key: UAGFBEXEPFTQQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is a compound that belongs to the class of pyrazolo[1,5-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid. This intermediate is then reacted with pyrazolo[1,5-a]pyridine-3-ylmethylamine under appropriate conditions to yield the target compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
  • 2-(4-methylphenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
  • 2-(4-methoxyphenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide

Uniqueness

2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide is unique due to the presence of the chlorophenoxy group, which can influence its chemical reactivity and biological activity. This compound may exhibit different binding affinities and selectivities compared to its analogs, making it a valuable candidate for specific applications .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c17-13-4-6-14(7-5-13)22-11-16(21)18-9-12-10-19-20-8-2-1-3-15(12)20/h1-8,10H,9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGFBEXEPFTQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.